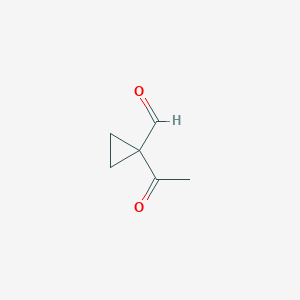

Cyclopropanecarboxaldehyde, 1-acetyl-(9CI)

Beschreibung

Significance of Cyclopropane (B1198618) Ring Systems in Modern Organic Synthesis and Structure-Reactivity Studies

The cyclopropane ring, a three-membered carbocycle, is a fundamental structural motif in organic chemistry. Its significance stems from its unique electronic structure and inherent ring strain, which impart distinct reactivity compared to its acyclic or larger-ring counterparts. The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation results in what is known as angle strain and torsional strain, leading to a higher ground-state energy.

This stored energy makes cyclopropane rings susceptible to ring-opening reactions, which can be exploited by synthetic chemists to construct more complex molecular architectures. The C-C bonds in cyclopropane possess a higher degree of p-character than typical alkane C-C bonds, giving them partial double-bond character. This allows cyclopropanes to participate in reactions typically associated with alkenes, such as additions and cycloadditions.

In modern organic synthesis, the cyclopropane moiety is a valuable building block. Its rigid structure can be used to control the spatial orientation of substituents, which is crucial in the design of pharmacologically active molecules and advanced materials. beilstein-journals.orgacs.org The introduction of a cyclopropane ring into a molecule can lead to enhanced metabolic stability, improved binding affinity to biological targets, and desirable conformational constraints. acs.orgresearchgate.net Consequently, cyclopropane-containing compounds are found in a wide range of pharmaceuticals, agrochemicals, and natural products. beilstein-journals.orgresearchgate.net

Overview of Alpha-Acylcyclopropane Derivatives and Their Academic Relevance

Alpha-acylcyclopropane derivatives, which feature a carbonyl group directly attached to the cyclopropane ring, are a particularly interesting class of compounds. The juxtaposition of the strained ring and the electron-withdrawing carbonyl group leads to a fascinating interplay of electronic effects and reactivity. These compounds can be considered "acceptor" cyclopropanes, where the carbonyl group activates the ring towards nucleophilic attack and ring-opening reactions. researchgate.net

The academic relevance of α-acylcyclopropane derivatives lies in their utility as versatile synthetic intermediates. The presence of the carbonyl group provides a handle for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. Furthermore, the cyclopropane ring in these systems can undergo regioselective and stereoselective cleavage under various conditions, providing access to a diverse range of acyclic and heterocyclic compounds.

Research in this area often focuses on developing new synthetic methodologies for accessing these strained ketones and aldehydes, as well as exploring their reactivity patterns. For instance, the behavior of these compounds in the presence of Lewis acids, transition metal catalysts, or radical initiators is a subject of ongoing investigation, often leading to the discovery of novel rearrangement and annulation reactions. beilstein-journals.orgresearchgate.net

Historical Development of Cyclopropanecarboxaldehyde (B31225) Chemistry as a Research Area

The study of cyclopropanecarboxaldehyde and its derivatives has a rich history. Early investigations into cyclopropane chemistry, dating back over a century, laid the groundwork for understanding the fundamental properties of this unique ring system. beilstein-journals.org The synthesis of the parent compound, cyclopropanecarboxaldehyde, has been approached through various routes over the years.

Initial methods often involved multi-step sequences starting from more readily available precursors, which could be tedious or employ expensive starting materials. orgsyn.org A significant advancement in the field was the development of methods involving the ring contraction of cyclobutane (B1203170) derivatives. For example, the rearrangement of 1,2-cyclobutanediol in the presence of a catalyst like boron trifluoride etherate has been shown to produce cyclopropanecarboxaldehyde. orgsyn.org Another notable historical method is the isomerization of 2,3-dihydrofuran.

The development of more efficient and scalable syntheses of cyclopropanecarboxaldehyde has been crucial for its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and pesticides. The availability of this key intermediate has spurred further research into the chemistry of its derivatives.

Scope and Research Objectives for Investigating 1-Acetylcyclopropanecarboxaldehyde

While direct research on "Cyclopropanecarboxaldehyde, 1-acetyl-(9CI)" is limited in the current scientific literature, its structure suggests several compelling research objectives. As a geminally disubstituted cyclopropane bearing both an acetyl and a formyl group, this molecule presents a unique case for studying the competitive reactivity of two different carbonyl functionalities attached to a strained ring.

Key research objectives for investigating this compound would likely include:

Development of Synthetic Routes: Devising efficient and stereoselective methods for the synthesis of 1-acetylcyclopropanecarboxaldehyde would be a primary goal. This could potentially be explored through modifications of existing methods for cyclopropane synthesis, such as the cyclopropanation of a suitably substituted enone or the functionalization of a pre-existing cyclopropane ring. A plausible, though unconfirmed, approach could involve the base-mediated cyclization of a dihalo-ketone precursor, analogous to the synthesis of 1-acetyl-1-chlorocyclopropane from 3,5-dichloro-2-pentanone. google.comgoogle.com

Structure and Bonding Analysis: A thorough investigation of the compound's three-dimensional structure and electronic properties would be of fundamental interest. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling could provide insights into the conformational preferences and the electronic communication between the two carbonyl groups and the cyclopropane ring.

Reactivity Studies: A central research objective would be to explore the differential reactivity of the aldehyde and ketone functionalities. This would involve subjecting the molecule to a variety of reagents to probe chemoselectivity. For example, selective reduction of the aldehyde in the presence of the ketone, or vice versa, would be a key challenge. The unique strain and electronic nature of the gem-di-substituted cyclopropane ring would also make it a candidate for novel ring-opening and rearrangement reactions.

Applications in Synthesis: A long-term objective would be to demonstrate the utility of 1-acetylcyclopropanecarboxaldehyde as a building block in organic synthesis. Its unique functionality could potentially be leveraged to construct complex molecular scaffolds that are not easily accessible through other means.

Data Tables

Table 1: Physical and Chemical Properties of Related Cyclopropane Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Cyclopropanecarboxaldehyde | 1489-69-6 | C₄H₆O | 70.09 | 98-101 |

| 1-Acetylcyclopropane-1-carboxylic acid | 56172-71-5 | C₆H₈O₃ | 128.13 | Not available |

| 1-Acetyl-1-chlorocyclopropane | Not available | C₅H₇ClO | 118.56 | Not available |

Table 2: Spectroscopic Data for Cyclopropanecarboxaldehyde

| Spectroscopic Technique | Key Features |

| ¹H NMR (in CCl₄) | δ 8.93 (d, 1H), 1.5-2.2 (m, 1H), 1.02-1.75 (m, 4H) |

| IR (in CCl₄) | Carbonyl absorption at 1730 cm⁻¹ |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDERQXFNYYVIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Cyclopropanecarboxaldehyde Systems

Ring-Opening Reactions and Rearrangements of Cyclopropyl (B3062369) Aldehydes and Ketones

The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to cleavage under various conditions, leading to a variety of rearranged products.

The cleavage of the cyclopropyl ring in systems bearing carbonyl groups can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the reagents. In the presence of acidic catalysts, protonation of a carbonyl oxygen would enhance the electron-withdrawing nature of the substituent, further polarizing and weakening the adjacent carbon-carbon bonds of the cyclopropane ring. This can facilitate a nucleophilic attack on one of the ring carbons, leading to ring opening.

Alternatively, under thermal or photochemical conditions, homolytic cleavage of a cyclopropane bond could occur, generating diradical intermediates that can undergo subsequent rearrangements. The presence of two carbonyl groups in the target molecule would likely influence which bond is preferentially cleaved, due to their ability to stabilize adjacent radicals or carbocations.

A common transformation for cyclopropyl ketones and aldehydes is their rearrangement to larger ring systems or acyclic compounds. For instance, acid-catalyzed rearrangement of cyclopropyl ketones can lead to the formation of cyclopentanones or dihydrofurans. In the case of Cyclopropanecarboxaldehyde (B31225), 1-acetyl-(9CI), it is conceivable that selective activation of either the aldehyde or ketone carbonyl could direct the rearrangement towards different cyclic or acyclic isomers. For example, activation of the acetyl group might favor pathways leading to substituted cyclopentadiones, while activation of the formyl group could potentially yield different regioisomers.

Carbonyl Group Reactivity in Cyclopropanecarboxaldehyde Derivatives

The presence of both an aldehyde and a ketone functional group introduces a competitive element to reactions involving the carbonyls. Generally, aldehydes are more reactive towards nucleophiles than ketones due to steric and electronic factors.

Nucleophilic addition to the carbonyl groups is an expected pathway of reactivity. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely add to the more reactive aldehyde carbonyl preferentially. Weaker nucleophiles might require acid catalysis to activate the carbonyl group.

Condensation reactions, such as the aldol (B89426) condensation, are also plausible. Intramolecular condensation between the enolate of the acetyl group and the aldehyde carbonyl could potentially lead to the formation of a five-membered ring, a substituted cyclopentenone derivative. Intermolecular condensation reactions with other carbonyl compounds are also a possibility, likely proceeding via the more accessible aldehyde function.

The aldehyde group in Cyclopropanecarboxaldehyde, 1-acetyl-(9CI) can undergo a variety of transformations typical for this functional group. Selective oxidation would yield the corresponding carboxylic acid, while selective reduction would afford the primary alcohol. The development of chemoselective reagents would be crucial to transform the aldehyde in the presence of the ketone.

Transition Metal-Catalyzed Transformations Involving Cyclopropyl Aldehydes

Transition metal catalysis offers a powerful tool for the transformation of strained ring systems. In the context of cyclopropyl aldehydes and ketones, transition metals can mediate a variety of reactions, including ring-opening, cycloadditions, and cross-coupling reactions. For Cyclopropanecarboxaldehyde, 1-acetyl-(9CI), a palladium or rhodium catalyst, for example, could potentially insert into one of the cyclopropane C-C bonds, leading to a metallacyclobutane intermediate. This intermediate could then undergo further reactions, such as reductive elimination or migratory insertion, to generate a diverse array of products. The specific outcome would be highly dependent on the choice of metal, ligands, and reaction conditions.

Formation of η²-Enonenickel Complexes

The interaction of nickel catalysts with donor-acceptor cyclopropanes is a cornerstone of various cycloaddition reactions. While the direct observation and isolation of η²-enonenickel complexes from 1,1-diacylcyclopropanes, including the titular compound, have not been explicitly detailed in the literature, the proposed mechanisms for nickel-catalyzed transformations of these substrates often invoke the formation of nickel-enolate intermediates.

In a typical catalytic cycle, a low-valent nickel species, often Ni(0), is proposed to coordinate to the carbonyl oxygen of one of the acyl groups of the donor-acceptor cyclopropane. This coordination facilitates the cleavage of the distal C-C bond of the cyclopropane ring, leading to the formation of a zwitterionic intermediate. This intermediate can be represented as a nickel enolate, where the nickel is bonded to the oxygen atom and a formal negative charge resides on the carbon atom that was part of the cyclopropane ring. This species can be considered a key reactive intermediate, analogous in reactivity to an η²-enone complex, where the metal is coordinated to the C=C bond of an enone.

A plausible mechanistic pathway for the formation of such a nickel enolate intermediate from a generic 1-acyl-1-formylcyclopropane is depicted below. The initial coordination of the Ni(0) catalyst to the formyl oxygen is followed by a ring-opening to generate the key intermediate.

Plausible Mechanism for Nickel Enolate Formation:

| Step | Description | Intermediate Structure |

| 1 | Coordination of Ni(0) to the formyl oxygen of the 1-acyl-1-formylcyclopropane. | |

| 2 | Oxidative addition of the cyclopropane C-C bond to the nickel center, leading to a nickelacyclobutane intermediate. | |

| 3 | Ring-opening of the nickelacyclobutane to form a zwitterionic nickel enolate intermediate. |

Other Metal-Mediated Processes for Cyclopropyl Structures

Beyond the specific transformations detailed above, donor-acceptor cyclopropanes are versatile substrates for a range of other metal-mediated processes. These reactions often involve a metal-catalyzed ring-opening of the cyclopropane, followed by reaction with a nucleophile or an electrophile.

Nickel-Catalyzed Formal [3+2] Cycloadditions:

Nickel(II) salts, such as nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O), in combination with chiral ligands like rac-BINAP, have been shown to catalyze the formal [3+2] cycloaddition of donor-acceptor cyclopropanes with various partners. nih.govresearchgate.net For instance, the reaction of 2-aryl-1,1-cyclopropanedicarboxylates with indoles proceeds to give cyclopenta[b]indoles in good yields and with notable diastereoselectivity. nih.govresearchgate.net The proposed mechanism involves the coordination of the nickel catalyst to the dicarbonyl unit of the cyclopropane, facilitating ring-opening to a zwitterionic intermediate, which is then trapped by the indole. nih.gov

Nickel-Catalyzed Intermolecular [3+2] Cycloaddition with Imines:

Similarly, nickel catalysis has been successfully applied to the intermolecular [3+2] cycloaddition of vinylcyclopropanes with imines, affording highly substituted pyrrolidines. researchgate.net This transformation exhibits high yields and good regio- and diastereoselectivity under mild conditions. researchgate.net

Copper and Palladium-Catalyzed Ring-Opening with Nucleophiles:

The ring-opening of acetylcyclopropane, a simpler analog, has been demonstrated using copper or palladium salts as catalysts in the presence of nucleophiles like water and alcohols. These reactions proceed regioselectively with cleavage of the C(1)-C(2) bond of the cyclopropane ring.

Mechanistic Studies and Reaction Kinetics of Cyclopropyl Carbonyl Systems

Elucidation of Reaction Mechanisms for Synthetic Routes to and from 1-Acetylcyclopropanecarboxaldehyde

A thorough investigation of scientific literature reveals a lack of specific studies detailing the reaction mechanisms for the synthesis and subsequent reactions of 1-acetylcyclopropanecarboxaldehyde. General principles of organic chemistry suggest that the synthesis of this bifunctional cyclopropane (B1198618) derivative would likely involve the introduction of the acetyl and formyl groups onto a cyclopropane ring. Plausible synthetic routes could include the cyclopropanation of a suitable unsaturated precursor already containing the required carbonyl functionalities or their precursors, or the functionalization of a pre-existing cyclopropane ring.

Potential synthetic pathways could involve:

Cyclopropanation of an α,β-unsaturated dicarbonyl compound: This would be a direct approach, though the stability and reactivity of the required starting material would be critical considerations.

Oxidation of a corresponding alcohol or alkyl-substituted cyclopropane: If a suitable precursor such as 1-acetyl-1-(hydroxymethyl)cyclopropane or 1-acetyl-1-methylcyclopropane were available, selective oxidation could yield the target aldehyde.

Formylation of an acetyl-substituted cyclopropane: This might be achieved through various formylation reagents, although the reactivity of the acetyl group would need to be considered to avoid side reactions.

Similarly, the reactions of 1-acetylcyclopropanecarboxaldehyde would be expected to involve the characteristic chemistry of both the aldehyde and ketone functional groups, as well as reactions involving the strained cyclopropane ring. These could include nucleophilic additions to the carbonyl groups, reductions, oxidations, and ring-opening reactions under certain conditions. However, without specific experimental studies, any proposed mechanisms remain speculative.

Kinetic Analysis of Key Transformation Steps

No specific kinetic data for the formation or reactions of 1-acetylcyclopropanecarboxaldehyde has been found in the public domain. A kinetic analysis would involve experimentally determining the rate of reaction, the order of the reaction with respect to each reactant, and the rate constant. Such studies are crucial for understanding the reaction mechanism and for optimizing reaction conditions.

For a hypothetical reaction, such as the synthesis of 1-acetylcyclopropanecarboxaldehyde from a precursor, a kinetic study would aim to establish a rate law of the form:

Rate = k[Reactant 1]^m[Reactant 2]^n

where:

k is the rate constant

[Reactant 1] and [Reactant 2] are the concentrations of the reactants

m and n are the reaction orders with respect to each reactant

Table 1: Hypothetical Kinetic Parameters for a Transformation Step

| Parameter | Value | Units |

| Rate Constant (k) | Data not available | Varies |

| Reaction Order (m) | Data not available | Dimensionless |

| Reaction Order (n) | Data not available | Dimensionless |

| Activation Energy (Ea) | Data not available | kJ/mol |

This table is for illustrative purposes only, as no experimental data is available.

Investigation of Stereochemical Outcomes in Cyclopropane-Related Reactions

The stereochemistry of reactions involving the formation and transformation of 1-acetylcyclopropanecarboxaldehyde is a critical aspect that has not been specifically investigated in the available literature. The presence of a substituted cyclopropane ring introduces the possibility of various stereoisomers. For instance, the acetyl and carboxaldehyde groups can be arranged in a cis or trans relationship with respect to the cyclopropane ring.

The stereochemical outcome of any reaction would depend on the mechanism. For example, a concerted cyclopropanation reaction would have a different stereochemical outcome compared to a stepwise reaction proceeding through an intermediate. Similarly, nucleophilic attack on the carbonyl groups could potentially be influenced by the stereochemistry of the starting material and could lead to the formation of new stereocenters.

Table 2: Potential Stereochemical Outcomes

| Reaction Type | Expected Outcome | Controlling Factors |

| Cyclopropanation | Diastereoselective | Steric hindrance, directing groups |

| Nucleophilic Addition | Diastereoselective | Facial selectivity, steric approach control |

| Ring Opening | Stereospecific/Stereoselective | Reaction mechanism (e.g., conrotatory/disrotatory) |

This table represents general principles and is not based on specific data for the target compound.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating reaction mechanisms, determining the structures of transition states, and calculating activation energies. A computational study on 1-acetylcyclopropanecarboxaldehyde could provide valuable insights into its reactivity. Methods such as Density Functional Theory (DFT) could be employed to model potential reaction pathways for its synthesis and subsequent transformations.

Such a study could:

Calculate the geometries and energies of reactants, products, intermediates, and transition states.

Determine the activation barriers for different reaction pathways, allowing for a comparison of their feasibility.

Provide information about the electronic structure of the transition states, which can help in understanding the bonding changes during the reaction.

Predict the stereochemical outcomes of reactions.

However, a search of computational chemistry databases and the scientific literature did not reveal any theoretical studies specifically focused on 1-acetylcyclopropanecarboxaldehyde.

Table 3: Hypothetical Computational Data for a Reaction Step

| Parameter | Value | Method |

| Activation Energy (ΔG‡) | Data not available | e.g., DFT (B3LYP/6-31G) |

| Reaction Energy (ΔG_rxn) | Data not available | e.g., DFT (B3LYP/6-31G) |

| Key Transition State Bond Lengths | Data not available | Angstrom (Å) |

This table is for illustrative purposes only, as no computational data is available.

Conformational Analysis and Advanced Spectroscopic Investigations of Cyclopropanecarboxaldehyde Analogues

Applications in Advanced Organic Synthesis and Building Block Utility

Role of Cyclopropanecarboxaldehyde (B31225) Building Blocks in Complex Molecule Construction

Cyclopropyl (B3062369) carbaldehydes and ketones are recognized as highly useful synthetic tools for assembling complex molecular structures. google.com Their significance lies in their ability to introduce the compact, rigid, and three-dimensional cyclopropane (B1198618) motif into larger molecules. This motif is a key component in a variety of biologically active natural products and medicinally important compounds. The strained carbocyclic system of cyclopropanes imparts unique conformational rigidity and electronic properties, which can be advantageous in drug design.

These building blocks are fundamental molecular entities that serve as the foundation for creating more intricate organic compounds. organic-chemistry.org Donor-acceptor (D-A) cyclopropanes, which feature an electron-donating group and an electron-withdrawing group (like a carbonyl) on adjacent carbons, are particularly versatile. stackexchange.comorgsyn.org This "push-pull" arrangement facilitates strain-driven ring-cleavage reactions, allowing them to act as synthetic equivalents of 1,3-dipoles. This reactivity provides access to a range of polyfunctional acyclic and cyclic compounds that are otherwise difficult to synthesize. stackexchange.comorgsyn.org For instance, 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes have been used as precursors for chromane derivatives and 2,3-dihydrobenzofurans. stackexchange.com

The strategic incorporation of cyclopropane units can lead to the synthesis of diverse collections of compounds, including lead-like molecules and molecular fragments for drug discovery. By designing bifunctional cyclopropane scaffolds, chemists can perform divergent and orthogonal derivatizations to access a wide region of chemical space from a single precursor.

Table 1: Examples of Complex Structures Synthesized Using Cyclopropyl Carbonyl Building Blocks

| Building Block Type | Resulting Complex Structure/Moiety | Synthetic Utility |

| Arylthiocyclopropyl Carbaldehydes | Phenylthiocyclobutanones, Heterocycles | Construction of bioactive molecules, strained carbocyclic systems. google.com |

| Donor-Acceptor Cyclopropanes | Chromane Derivatives, Dihydrobenzofurans | Equivalents of 1,3-dipoles for cycloaddition reactions. stackexchange.comorgsyn.org |

| Bifunctional Cyclopropanes | Diverse lead-like compounds and fragments | Exploration of new chemical space in drug discovery. |

| Cyclopropyl Aldehydes | Spiro-fused cyclopentenes | Enantioselective palladium-catalyzed [3+2] cycloadditions. patentalert.com |

Development of Novel Synthetic Methodologies Utilizing Cyclopropyl Aldehydes

The reactivity of cyclopropyl aldehydes has spurred the development of new synthetic methods. A notable advancement is the creation of a continuous-flow synthesis for cyclopropyl carbaldehydes and ketones. google.com This method, which starts from 2-hydroxycyclobutanones and aryl thiols with an acid catalyst (Amberlyst-35), allows for a scalable and milder production of these valuable building blocks. google.com

Another innovative approach involves a tandem Wittig reaction-ring contraction process. This reaction between α-hydroxycyclobutanone and phosphonium ylides efficiently produces highly functionalized cyclopropanecarbaldehydes. wipo.int Furthermore, the Cloke-Wilson rearrangement, a transformation of cyclopropyl carboxaldehydes into dihydrofurans, has been refined. alfa-chemistry.com While traditionally requiring high temperatures, modern methods have been developed using various catalysts, including transition metals, Lewis acids, and Brønsted acids, to facilitate this rearrangement under milder conditions. alfa-chemistry.com

These methodologies highlight the role of cyclopropyl aldehydes not just as passive building blocks but as active participants in the innovation of chemical synthesis, enabling the construction of complex cyclic and heterocyclic systems. google.comalfa-chemistry.com

Retrosynthetic Strategies Incorporating Cyclopropyl Carbonyl Units

In retrosynthesis, the process of mentally deconstructing a target molecule to identify potential starting materials, cyclopropyl carbonyl units serve as powerful synthons. Their unique reactivity allows for synthetic disconnections that might not be obvious with other functional groups. Donor-acceptor (D-A) cyclopropanes are particularly valuable in this context. orgsyn.org

The core principle behind their use in retrosynthesis is the strain-driven ring opening of the cyclopropane ring. The vicinal electron-donating and electron-withdrawing groups polarize the C-C bond, facilitating a regioselective cleavage. orgsyn.org This transformation generates a zwitterionic 1,3-dipole equivalent, which can be retrosynthetically traced back from various five-membered rings formed via [3+2] cycloaddition reactions. stackexchange.comorgsyn.org

A retrosynthetic analysis of a complex heterocyclic or carbocyclic target might reveal a substructure that can be formed from a D-A cyclopropane and a suitable reaction partner (a dipolarophile). This simplifies the target molecule to a more accessible cyclopropyl precursor. For example, a tetrahydrofuran ring within a target molecule could be disconnected to a cyclopropyl ketone and an aldehyde, while a pyrrolidine ring could be disconnected to a cyclopropyl ester and an imine. This strategic use of cyclopropyl carbonyl units as latent 1,3-synthons is a key tool in planning the synthesis of complex organic molecules. stackexchange.comorgsyn.org

Nitro-substituted cyclopropanes (NCPs), which contain a strong electron-withdrawing nitro group, represent a special class of D-A cyclopropanes. Their ring-opening and ring-expansion reactions provide pathways to valuable open-chain or larger heterocyclic compounds, further expanding their utility in retrosynthetic planning.

Cyclopropanecarboxaldehyde as a Precursor for Specialty Chemicals (e.g., Cyclopropylacetylene)

Cyclopropanecarboxaldehyde is a key starting material for the synthesis of specialty chemicals, most notably cyclopropylacetylene. google.comgoogle.com Cyclopropylacetylene is an essential reagent in the synthesis of certain pharmaceuticals, including the human immunodeficiency virus (HIV) reverse transcriptase inhibitor (S)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. google.comwipo.intgoogle.com

Several scalable synthetic routes from cyclopropanecarboxaldehyde to cyclopropylacetylene have been developed to overcome the limitations of previous methods that used toxic or expensive reagents. google.comgoogle.com

Table 2: Synthetic Routes to Cyclopropylacetylene from Cyclopropanecarboxaldehyde

| Route | Key Intermediates | Key Reactions | Reference |

| Route 1 | 1,1,1-trichloro-2-cyclopropyl-ethanol, 1,1,1-trichloro-2-cyclopropylethyltosylate | Alkylation, Hydroxy protection, Elimination | google.com |

| Route 2 | 3-cyclopropylacrylic acid, (E,Z)-1-halo-2-cyclopropylethylene | Condensation with malonic acid, Halogenation, Dehydrohalogenation | google.com |

| Route 3 (General) | 1,1-dibromo-2-cyclopropylethene | Corey-Fuchs Reaction | jk-sci.comwikipedia.org |

| Route 4 (General) | Dimethyl (1-diazo-2-cyclopropylethenyl)phosphonate | Ohira-Bestmann Reaction | organic-chemistry.orgstackexchange.com |

Two patented industrial processes illustrate this transformation:

One method involves the alkylation of cyclopropanecarboxaldehyde to form 1,1,1-trichloro-2-cyclopropyl-ethanol. This intermediate is then protected (e.g., as a tosylate) and subsequently undergoes an elimination reaction to yield cyclopropylacetylene. google.com

An alternative process begins with the condensation of cyclopropanecarboxaldehyde with malonic acid to produce 3-cyclopropylacrylic acid. This acid is then halogenated to form a cyclopropyl vinyl halide, which is finally dehydrohalogenated to give the target cyclopropylacetylene. google.com

Beyond these specific industrial routes, general organic reactions for converting aldehydes to terminal alkynes are also applicable. The Corey-Fuchs reaction , for example, transforms an aldehyde into a terminal alkyne in a two-step process. jk-sci.comwikipedia.org First, the aldehyde reacts with triphenylphosphine and carbon tetrabromide to generate a 1,1-dibromoalkene. wikipedia.org This intermediate is then treated with a strong base like n-butyllithium to furnish the terminal alkyne. jk-sci.com Another powerful method is the Ohira-Bestmann reaction , which uses dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent) to convert aldehydes directly to alkynes under milder, one-pot conditions, which is advantageous for sensitive substrates. organic-chemistry.orgstackexchange.comresearchgate.net

Future Research Directions and Emerging Trends in 1 Acetylcyclopropanecarboxaldehyde Chemistry

Exploration of New and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and energy efficiency. For 1-acetylcyclopropanecarboxaldehyde, future research will likely focus on developing synthetic pathways that align with these principles. This includes the exploration of biocatalysis, where enzymes could be engineered to produce the target molecule with high stereoselectivity, and the use of alternative energy sources such as photochemical and electrochemical methods to drive reactions under milder conditions. A key goal will be to move away from traditional methods that may rely on hazardous reagents or generate significant waste streams.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme screening and engineering for cyclopropane (B1198618) ring formation and functionalization. |

| Photochemistry | Use of light as a clean reagent, potential for novel transformations. | Development of photocatalytic cycles for the synthesis of the cyclopropane core. |

| Electrochemistry | Avoidance of stoichiometric reagents, precise control over reaction conditions. | Electrosynthetic routes to key intermediates or the final product. |

Design and Discovery of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalysts will be crucial for unlocking the full potential of 1-acetylcyclopropanecarboxaldehyde. Future research is expected to focus on the design of catalysts that can selectively functionalize the different reactive sites of the molecule—the cyclopropane ring, the acetyl group, and the aldehyde. This could involve the development of new transition-metal catalysts for C-H activation, allowing for the direct introduction of new functional groups onto the cyclopropane ring. Additionally, organocatalysis could offer metal-free alternatives for asymmetric transformations, leading to the synthesis of enantiomerically pure derivatives.

Advanced Computational Modeling for Predicting Chemical Behavior

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. In the context of 1-acetylcyclopropanecarboxaldehyde, advanced computational modeling will play a pivotal role in understanding its conformational preferences, electronic structure, and reactivity. Techniques such as Density Functional Theory (DFT) and ab initio methods can be employed to model reaction mechanisms, predict the stereochemical outcome of reactions, and guide the rational design of new catalysts and synthetic pathways. This in-silico approach can significantly accelerate the pace of research by prioritizing experiments with the highest probability of success. nih.gov

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energies. | Prediction of reactivity and elucidation of reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. | Understanding of dynamic behavior and interactions with other molecules. |

| QSAR Modeling | Relating chemical structure to biological activity. | Prediction of the potential biological activities of derivatives. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Techniques

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offer numerous advantages in terms of safety, efficiency, and scalability. mdpi.comnih.govscielo.brresearchgate.netacsgcipr.org The integration of the synthesis of 1-acetylcyclopropanecarboxaldehyde and its derivatives into flow chemistry setups is an emerging trend. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. mdpi.comnih.gov Furthermore, the combination of flow chemistry with automated synthesis platforms can enable the rapid generation of libraries of 1-acetylcyclopropanecarboxaldehyde derivatives for high-throughput screening in drug discovery and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 1-acetylcyclopropanecarboxaldehyde?

- Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated aldehydes followed by acetylation. For example, cyclopropane derivatives are often synthesized via [2+1] cycloaddition using Simmons-Smith reagents or transition-metal catalysis. Acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base. Purification methods include fractional distillation (due to volatility, as noted in ) or column chromatography to isolate the product from byproducts. Handling requires inert atmospheres (e.g., N₂ or Ar) due to air sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing 1-acetylcyclopropanecarboxaldehyde?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring integrity and acetyl group attachment.

- IR Spectroscopy : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and acetyl (C=O ~1750 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : High-resolution MS to determine molecular weight and fragmentation patterns.

- Rotational Spectroscopy : For astrophysical applications, rotational spectra aid in detecting interstellar organic molecules (e.g., cyclopropanecarboxaldehyde conformers) .

Q. How should 1-acetylcyclopropanecarboxaldehyde be stored to ensure stability during experiments?

- Methodological Answer : The compound is air-sensitive and volatile. Store under inert gas (N₂/Ar) in airtight containers at temperatures ≤4°C. Use amber glassware to prevent photodegradation. Monitor for decomposition via periodic NMR or GC-MS analysis .

Advanced Research Questions

Q. What mechanistic insights exist for the photolytic decomposition of 1-acetylcyclopropanecarboxaldehyde?

- Methodological Answer : Photolysis under UV light generates free radicals (e.g., cyclopropane ring-opening intermediates) and propylene via intramolecular elimination. Experimental design should include:

- UV Irradiation Setup : Controlled wavelength (e.g., 254 nm) in a quartz reactor.

- Radical Trapping : Use spin-trapping agents (e.g., TEMPO) with EPR spectroscopy to detect transient species.

- Product Analysis : GC-MS or FTIR to identify propylene and other decomposition products .

Q. How can computational methods like DFT improve understanding of 1-acetylcyclopropanecarboxaldehyde’s electronic structure?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model:

- Ground-State Geometry : Optimize cyclopropane ring strain and acetyl group orientation.

- Excited-State Dynamics : Compare with experimental UV-Vis spectra to validate electronic transitions.

- Reaction Pathways : Simulate photolytic decomposition mechanisms and compare with experimental kinetics .

Q. What experimental strategies resolve contradictions in reported reaction kinetics for cyclopropane derivatives?

- Methodological Answer : Address discrepancies by:

- Isotopic Labeling : Use deuterated analogs to trace reaction pathways (e.g., H/D exchange in aldehyde groups).

- Variable-Temperature Studies : Arrhenius plots to distinguish between competing mechanisms (e.g., radical vs. concerted pathways).

- Cross-Validation : Combine computational predictions (DFT) with experimental data (e.g., kinetic isotope effects) .

Q. How does steric strain in the cyclopropane ring influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The ring’s angle strain increases electrophilicity at the aldehyde carbon. Reactivity studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.